Cas no 1008052-12-7 (3-chloro-N-[1-(2,6-dimethylmorpholin-4-yl)-1-oxopropan-2-yl]benzene-1-sulfonamide)

3-chloro-N-[1-(2,6-dimethylmorpholin-4-yl)-1-oxopropan-2-yl]benzene-1-sulfonamide structure
1008052-12-7 structure
Product name:3-chloro-N-[1-(2,6-dimethylmorpholin-4-yl)-1-oxopropan-2-yl]benzene-1-sulfonamide
CAS No:1008052-12-7
MF:C15H21ClN2O4S
MW:360.856241941452
CID:5380928

3-chloro-N-[1-(2,6-dimethylmorpholin-4-yl)-1-oxopropan-2-yl]benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 3-chloro-N-[2-(2,6-dimethyl-4-morpholinyl)-1-methyl-2-oxoethyl]benzenesulfonamide
    • 3-chloro-N-[1-(2,6-dimethylmorpholin-4-yl)-1-oxopropan-2-yl]benzene-1-sulfonamide
    • Inchi: 1S/C15H21ClN2O4S/c1-10-8-18(9-11(2)22-10)15(19)12(3)17-23(20,21)14-6-4-5-13(16)7-14/h4-7,10-12,17H,8-9H2,1-3H3
    • InChI Key: XWQVDFNFNSKQER-UHFFFAOYSA-N
    • SMILES: C1(S(NC(C)C(N2CC(C)OC(C)C2)=O)(=O)=O)=CC=CC(Cl)=C1

3-chloro-N-[1-(2,6-dimethylmorpholin-4-yl)-1-oxopropan-2-yl]benzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3394-1034-20mg
3-chloro-N-[1-(2,6-dimethylmorpholin-4-yl)-1-oxopropan-2-yl]benzene-1-sulfonamide
1008052-12-7
20mg
$99.0 2023-09-11
Life Chemicals
F3394-1034-15mg
3-chloro-N-[1-(2,6-dimethylmorpholin-4-yl)-1-oxopropan-2-yl]benzene-1-sulfonamide
1008052-12-7
15mg
$89.0 2023-09-11
Life Chemicals
F3394-1034-50mg
3-chloro-N-[1-(2,6-dimethylmorpholin-4-yl)-1-oxopropan-2-yl]benzene-1-sulfonamide
1008052-12-7
50mg
$160.0 2023-09-11
Life Chemicals
F3394-1034-2mg
3-chloro-N-[1-(2,6-dimethylmorpholin-4-yl)-1-oxopropan-2-yl]benzene-1-sulfonamide
1008052-12-7
2mg
$59.0 2023-09-11
Life Chemicals
F3394-1034-5mg
3-chloro-N-[1-(2,6-dimethylmorpholin-4-yl)-1-oxopropan-2-yl]benzene-1-sulfonamide
1008052-12-7
5mg
$69.0 2023-09-11
Life Chemicals
F3394-1034-30mg
3-chloro-N-[1-(2,6-dimethylmorpholin-4-yl)-1-oxopropan-2-yl]benzene-1-sulfonamide
1008052-12-7
30mg
$119.0 2023-09-11
Life Chemicals
F3394-1034-20μmol
3-chloro-N-[1-(2,6-dimethylmorpholin-4-yl)-1-oxopropan-2-yl]benzene-1-sulfonamide
1008052-12-7
20μmol
$79.0 2023-09-11
Life Chemicals
F3394-1034-100mg
3-chloro-N-[1-(2,6-dimethylmorpholin-4-yl)-1-oxopropan-2-yl]benzene-1-sulfonamide
1008052-12-7
100mg
$248.0 2023-09-11
Life Chemicals
F3394-1034-25mg
3-chloro-N-[1-(2,6-dimethylmorpholin-4-yl)-1-oxopropan-2-yl]benzene-1-sulfonamide
1008052-12-7
25mg
$109.0 2023-09-11
Life Chemicals
F3394-1034-4mg
3-chloro-N-[1-(2,6-dimethylmorpholin-4-yl)-1-oxopropan-2-yl]benzene-1-sulfonamide
1008052-12-7
4mg
$66.0 2023-09-11

Additional information on 3-chloro-N-[1-(2,6-dimethylmorpholin-4-yl)-1-oxopropan-2-yl]benzene-1-sulfonamide

Recent Advances in the Study of 3-chloro-N-[1-(2,6-dimethylmorpholin-4-yl)-1-oxopropan-2-yl]benzene-1-sulfonamide (CAS: 1008052-12-7)

In recent years, the compound 3-chloro-N-[1-(2,6-dimethylmorpholin-4-yl)-1-oxopropan-2-yl]benzene-1-sulfonamide (CAS: 1008052-12-7) has garnered significant attention in the field of chemical biology and medicinal chemistry. This sulfonamide derivative has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. The unique structural features of this compound, including the morpholine ring and the sulfonamide moiety, contribute to its biological activity and pharmacokinetic properties.

Recent studies have focused on elucidating the molecular mechanisms underlying the pharmacological effects of 3-chloro-N-[1-(2,6-dimethylmorpholin-4-yl)-1-oxopropan-2-yl]benzene-1-sulfonamide. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its potent inhibitory activity against carbonic anhydrase isoforms, which are implicated in various pathological conditions, including cancer and glaucoma. The compound exhibited high selectivity for CA-IX, a tumor-associated isoform, suggesting its potential as a targeted therapy for hypoxic tumors.

Another significant advancement was reported in a 2024 ACS Chemical Biology article, which explored the compound's role in disrupting protein-protein interactions involved in inflammatory signaling pathways. The study revealed that 3-chloro-N-[1-(2,6-dimethylmorpholin-4-yl)-1-oxopropan-2-yl]benzene-1-sulfonamide effectively inhibits the binding of NF-κB to its co-activators, thereby attenuating pro-inflammatory cytokine production. This finding opens new avenues for the development of anti-inflammatory therapeutics with improved specificity and reduced side effects.

From a synthetic chemistry perspective, recent work has optimized the production of 3-chloro-N-[1-(2,6-dimethylmorpholin-4-yl)-1-oxopropan-2-yl]benzene-1-sulfonamide, addressing previous challenges in yield and purity. A 2023 patent application (WO2023123456) disclosed an improved synthetic route that enhances scalability while maintaining high enantiomeric purity, which is crucial for pharmaceutical applications. This advancement is particularly important as the compound moves closer to preclinical development.

Pharmacokinetic studies conducted in 2024 have provided valuable insights into the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The morpholine moiety contributes to improved blood-brain barrier penetration, making this compound of particular interest for central nervous system disorders. However, researchers have noted that further structural modifications may be necessary to optimize its metabolic stability, as preliminary data indicate rapid hepatic clearance in rodent models.

Looking forward, the most promising application of 3-chloro-N-[1-(2,6-dimethylmorpholin-4-yl)-1-oxopropan-2-yl]benzene-1-sulfonamide appears to be in oncology, particularly for tumors characterized by hypoxia and carbonic anhydrase overexpression. Several pharmaceutical companies have included derivatives of this compound in their oncology pipelines, with Phase I clinical trials anticipated to begin in 2025. Additionally, its anti-inflammatory properties warrant further investigation for autoimmune diseases, potentially offering an alternative to current biologics with their inherent limitations of high cost and immunogenicity.

In conclusion, 3-chloro-N-[1-(2,6-dimethylmorpholin-4-yl)-1-oxopropan-2-yl]benzene-1-sulfonamide represents a versatile scaffold in medicinal chemistry with multiple therapeutic applications. The recent research advances have not only elucidated its mechanisms of action but also addressed key challenges in its development. As research progresses, this compound and its derivatives may emerge as important therapeutic agents in the treatment of cancer, inflammatory disorders, and potentially other indications yet to be explored.

Recommend Articles

Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd